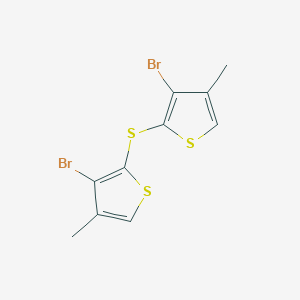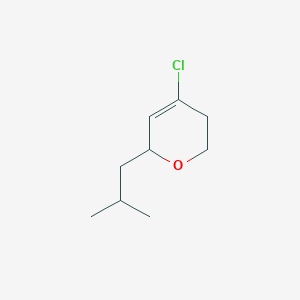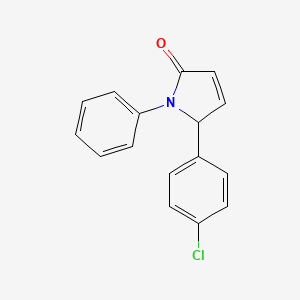
5-(4-Chlorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chlorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that features a pyrrolone ring substituted with a chlorophenyl and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate, which then undergoes cyclization in the presence of an acid catalyst to yield the desired pyrrolone compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Chlorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Applications De Recherche Scientifique
5-(4-Chlorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 5-(4-Chlorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides: Investigated for antitubercular activity.
Uniqueness
5-(4-Chlorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
824935-54-8 |
|---|---|
Formule moléculaire |
C16H12ClNO |
Poids moléculaire |
269.72 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-1-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C16H12ClNO/c17-13-8-6-12(7-9-13)15-10-11-16(19)18(15)14-4-2-1-3-5-14/h1-11,15H |
Clé InChI |
FURBFZMKYCLPPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(C=CC2=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


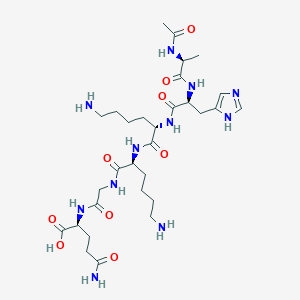
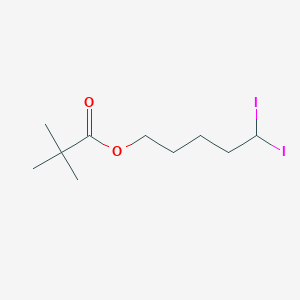
![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (4-methylbenzene-1-sulfonyl)acetate](/img/structure/B14219370.png)

![Ethyl 4-[4-(cyclopentylmethyl)piperazin-1-yl]benzoate](/img/structure/B14219387.png)
![3-Quinolineethanol, 5-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14219395.png)
![Chloro(dimethyl)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14219406.png)
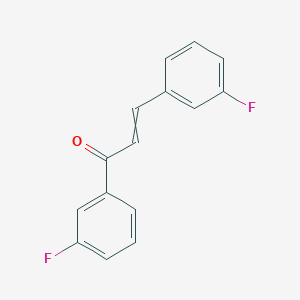
![2-[(2-Phosphonoethyl)amino]ethane-1-sulfonic acid](/img/structure/B14219423.png)
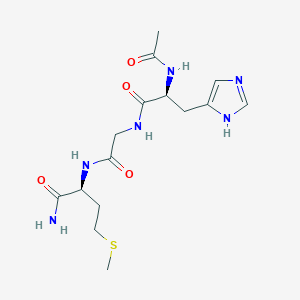
![4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid](/img/structure/B14219440.png)

